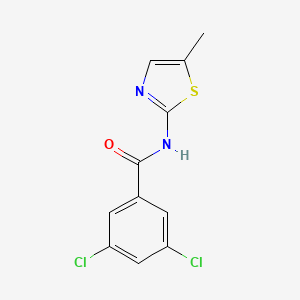![molecular formula C17H18N2O3S B5884400 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5884400.png)
2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide, also known as Compound X, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X in lab experiments is its potential therapeutic applications in various diseases. It has been found to have anti-tumor, anti-inflammatory, and neuroprotective effects, which make it a promising candidate for drug development. However, one of the limitations of using 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research on 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to make it more accessible for research purposes. In addition, future studies can focus on the development of 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders.
Synthesis Methods
2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X is synthesized through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of aniline with ethyl chloroacetate to form N-(2-chloroethyl)aniline. This intermediate is then reacted with potassium thioacetate to form 2-(2-mercaptoethyl)aniline. The final step involves the reaction of 2-(2-mercaptoethyl)aniline with 3-methoxybenzoyl chloride to form 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X.
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X has anti-tumor activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide X has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-15-9-5-8-14(10-15)19-17(21)12-23-11-16(20)18-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLYKBABARGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-anilino-2-oxoethyl)thio]-N-(3-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

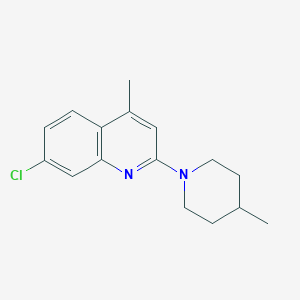
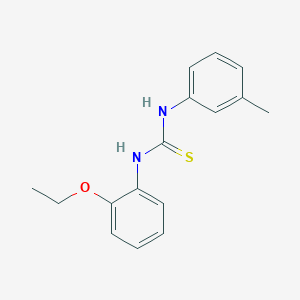


![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
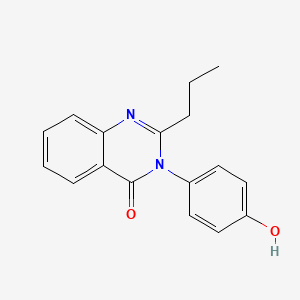
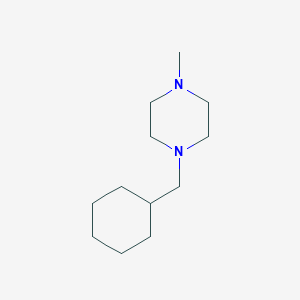

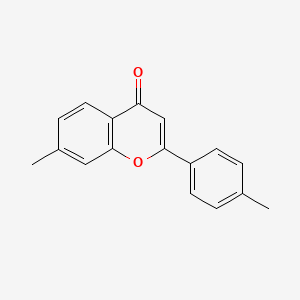
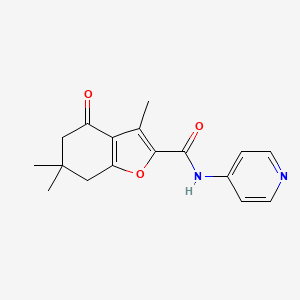
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
